molecular formula C13H15ClFNO2S2 B2594245 2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415520-21-5

2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

Cat. No.: B2594245
CAS No.: 2415520-21-5
M. Wt: 335.84
InChI Key: INULHPWZZQEPFM-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, hydroxy, and dithiepan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzoyl chloride and 6-hydroxy-1,4-dithiepan.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with a suitable amine to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization with 6-hydroxy-1,4-dithiepan under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the dithiepan ring can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of chloro and fluoro groups can enhance its binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The hydroxy and dithiepan groups may impart unique pharmacokinetic properties, such as improved solubility and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance binding interactions through halogen bonding, while the hydroxy group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzamide: Lacks the dithiepan and hydroxy groups, making it less versatile in terms of chemical reactivity.

    6-Hydroxy-1,4-dithiepan derivatives: These compounds may lack the chloro and fluoro groups, affecting their binding affinity and pharmacokinetic properties.

Uniqueness

2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2S2/c14-9-2-1-3-10(15)11(9)12(17)16-6-13(18)7-19-4-5-20-8-13/h1-3,18H,4-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULHPWZZQEPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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